molecular formula C7H6BrN3 B2412335 6-Bromopyrazolo[1,5-a]pyridin-3-amine CAS No. 1540218-01-6

6-Bromopyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B2412335
CAS No.: 1540218-01-6
M. Wt: 212.05
InChI Key: YKRULBBBRCTEFK-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol It is characterized by a pyrazolo[1,5-a]pyridine core structure substituted with a bromine atom at the 6-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-bromopyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyridine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromopyrazolo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromopyrazolo[1,5-a]pyridin-3-amine include:

Uniqueness

This compound is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the amino group can form hydrogen bonds and interact with biological targets, enhancing the compound’s potential as a bioactive molecule .

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRULBBBRCTEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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